molecular formula C21H17ClN2O3 B12040111 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide

Cat. No.: B12040111
M. Wt: 380.8 g/mol
InChI Key: UIOMDSRFMPLWSJ-YDZHTSKRSA-N
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Description

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene group linked to a hydroxybenzohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide typically involves the condensation of 4-hydroxybenzohydrazide with 3-((4-chlorobenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C21H17ClN2O3/c22-18-8-4-15(5-9-18)14-27-20-3-1-2-16(12-20)13-23-24-21(26)17-6-10-19(25)11-7-17/h1-13,25H,14H2,(H,24,26)/b23-13+

InChI Key

UIOMDSRFMPLWSJ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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